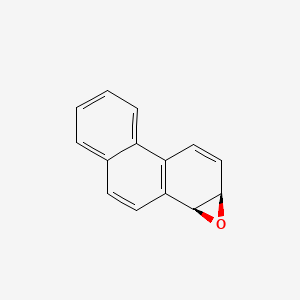
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene is a 1,2-epoxy-1,2-dihydrophenanthrene. It is an enantiomer of a (1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene.
Scientific Research Applications
Chemical Resolution and Racemization Studies
1,2-Epoxydihydrophenanthrenes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, have been studied for their chemical resolution and racemization properties. Research indicates that these compounds can spontaneously racemize, and preliminary calculations suggest oxepin intermediates may account for this configurational instability (Boyd, Neill, & Stubbs, 1977).
Synthesis and Configuration Analysis
The synthesis of 1,2-epoxydihydrophenanthrenes from both racemic and optically pure precursors has been reported. These studies also focus on the absolute configuration of metabolites derived from these compounds, using techniques like X-ray crystallographic analysis (Boyd et al., 1987).
Stereoselective Metabolism
Research has shown that enantiomerically pure isomers of trans-1,2-dihydroxy-1,2-dihydrophenanthrene can be metabolized to diastereomerically related bay-region diol epoxides. This stereoselective metabolism depends on the source of the microsomes used in the study (Vyas et al., 1982).
Enantioselective Epoxyalkane Formation
Certain microorganisms have shown the ability to produce highly enantio-enriched epoxyalkanes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, via stereoselective monooxygenase-mediated alkene epoxidation. This is an important finding for the synthesis of optically pure biologically active fine chemicals (Owens, Karceski, & Mattes, 2009).
Glutathione Conjugation
Studies on glutathione conjugation of enantiomers of related compounds like 1,2-epoxy-1,2,3,4-tetrahydronaphthalene have shown significant differences in rate and affinity for glutathione S-transferase, which is relevant for understanding the metabolic pathways and interactions of similar compounds (Watabe, Hiratsuka, & Tsurumori, 1985).
Enantioselective Synthesis
Research on palladium-catalyzed, enantioselective synthesis of related compounds highlights the potential for selective production of enantiomerically pure compounds, which is essential in pharmaceutical and fine chemical synthesis (Cheeseman et al., 2004).
Thermal Reactions and Flame Retardancy in Polymers
The incorporation of related epoxides into epoxy resins has been studied for improving flame retardancy and thermal stability in polymers. This application is crucial for developing safer and more durable materials (Wang et al., 2010).
properties
CAS RN |
66226-25-3 |
|---|---|
Product Name |
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene |
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H/t13-,14+/m1/s1 |
InChI Key |
ALTXUIJFJAHUPS-KGLIPLIRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]4[C@H]3O4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
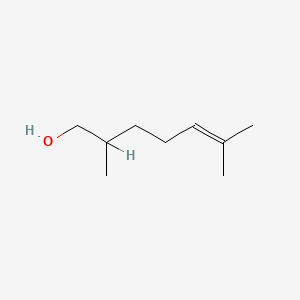
![Cyclohept[b]indole](/img/structure/B1203517.png)
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)

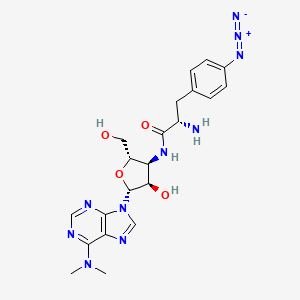
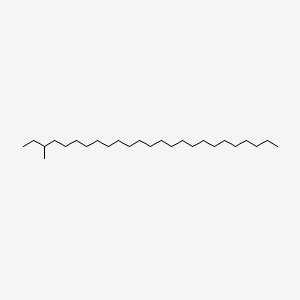
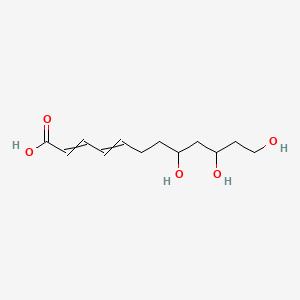
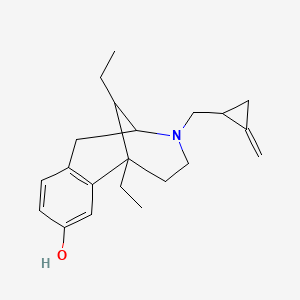
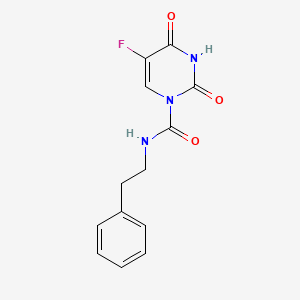
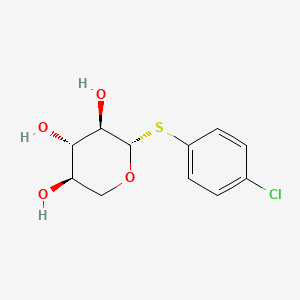
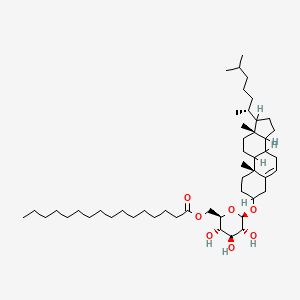
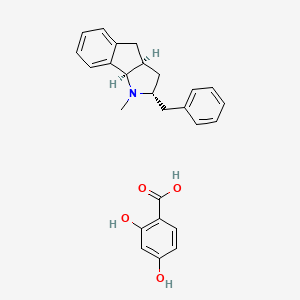
![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)